m-PEG9-phosphonic acid

Vue d'ensemble

Description

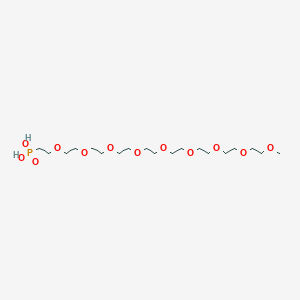

M-PEG9-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Synthesis Analysis

The synthesis of m-PEG9-phosphonic acid involves the use of advanced equipment and techniques . It is part of a custom synthesis service offered by some companies . The synthesis process is carried out by experienced scientific teams to ensure highly reliable and reproducible results .Molecular Structure Analysis

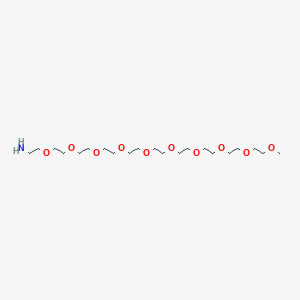

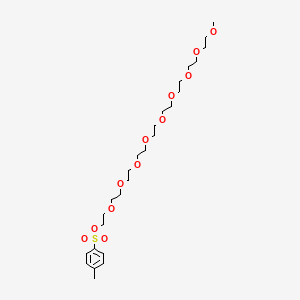

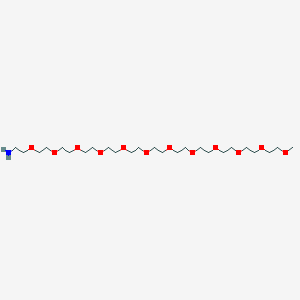

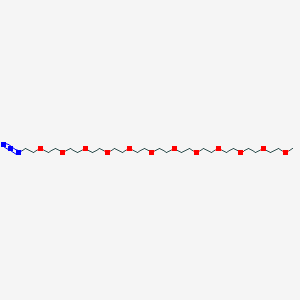

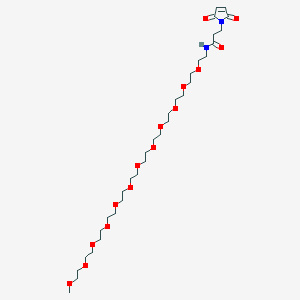

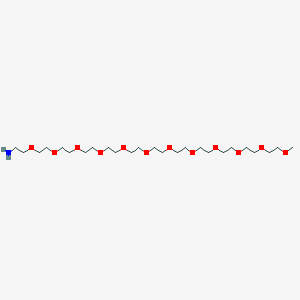

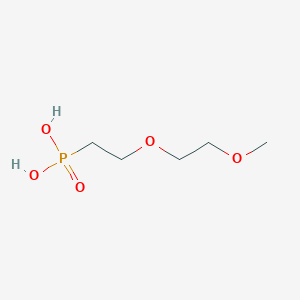

The molecular formula of m-PEG9-phosphonic acid is C19H41O12P . Its exact mass is 492.2336 and its molecular weight is 492.5 .Chemical Reactions Analysis

M-PEG9-phosphonic acid is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

M-PEG9-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .Applications De Recherche Scientifique

Nanoparticle Stabilization and Functionalization

m-PEG9-phosphonic acid plays a crucial role in stabilizing and functionalizing nanoparticles. For instance, phosphonic acid-terminated poly(ethylene glycol) (PEG) has been utilized in the preparation of stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022). Furthermore, phosphonic acid groups in PEG-based copolymers have been shown to be effective in coating metal oxide nanoparticles, enhancing their colloidal stability and applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).

Magnetic Resonance Imaging (MRI) Contrast Agents

In the field of medical imaging, specifically MRI, m-PEG9-phosphonic acid derivatives have been applied. For example, phosphonic acid PEG copolymers used as coating agents for iron oxide nanocrystals have shown improved stability and prolonged circulation in the bloodstream, making them suitable for use as MRI contrast agents (Ramniceanu et al., 2016).

Drug Delivery Systems

m-PEG9-phosphonic acid derivatives have been explored in drug delivery systems. Specifically, the enhancement of colloidal stability and protein resistance of nanoparticles with phosphonic acid-terminated PEG coating has been investigated, demonstrating their potential in biomedical applications (Cao et al., 2018).

Coatings for Hybrid Capacitors

In the development of hybrid capacitors, m-PEG9-phosphonic acid derivatives have been used as surface initiators for the growth of polymers from nanoparticles. This approach has resulted in materials with potential applications in capacitors due to enhanced permittivity and breakdown strength (Paniagua et al., 2014).

Surface and Interface Property Control

Phosphonic acids, including m-PEG9-phosphonic acid, have been increasingly employed for controlling surface and interface properties in various applications, including the development of organic electronic devices, photovoltaic cells, and the synthesis of nanomaterials (Guerrero et al., 2013).

Biomedical Material Development

m-PEG9-phosphonic acid derivatives have been used in the preparation and characterization of biomedical materials, such as crosslinked N-methylene phosphonic chitosan, which have demonstrated potential for medical applications due to their film-forming capacity and swelling properties (Ramos et al., 2006).

Nanoparticle Surface Functionalization

The functionalization of nanoparticles with m-PEG9-phosphonic acid derivatives has shown promise in enhancing the biofunctionality of surfaces and structures, especially in nanobiotechnology and nanomedicine applications (Blin et al., 2016).

Phototherapy Studies in Nanomedicine

m-PEG9-phosphonic acid derivatives have been used in the design of hybrid nanoparticles for phototherapy studies in cancer treatment, demonstrating their utility in creating highly functional hybrid materials (Monteil et al., 2018).

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQSLJQFVIWCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG9-phosphonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)